![molecular formula C19H20Cl2N4O3S B2529450 Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-14-6](/img/structure/B2529450.png)
Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H20Cl2N4O3S and its molecular weight is 455.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
A significant body of research has been dedicated to the synthesis of 1,2,4-triazole derivatives, including compounds structurally related to Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate. These compounds exhibit a broad spectrum of biological activities, including antimicrobial effects. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activity against test microorganisms Bektaş et al., 2007.
Pharmacological Evaluation
Research on triazole derivatives also extends to their pharmacological evaluation. For example, studies have been conducted on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, revealing significant antimicrobial activity against a range of bacteria and fungi Suresh et al., 2016.
Antagonist Activity and Molecular Interaction
The molecular interaction and antagonist activity of related compounds have also been a subject of study. For instance, Shim et al. (2002) investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the importance of the structural components for binding interactions Shim et al., 2002.
Synthesis and Inotropic Evaluation
Moreover, the synthesis and positive inotropic activity of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides have been explored, with some derivatives showing favorable activity compared to standard drugs Liu et al., 2009.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to bind with high affinity to multiple receptors , but without specific information on this compound, it’s hard to identify its primary targets.
Mode of action
The mode of action would depend on the specific targets of the compound. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been found to have diverse biological activities and effects .
properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3S/c1-10-22-19-25(23-10)17(26)16(29-19)15(12-3-4-13(20)14(21)9-12)24-7-5-11(6-8-24)18(27)28-2/h3-4,9,11,15,26H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJSACGDAKHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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